Ethyl 11-chloroundecanoate
CAS No.:
Cat. No.: VC17409605
Molecular Formula: C13H25ClO2
Molecular Weight: 248.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25ClO2 |
|---|---|
| Molecular Weight | 248.79 g/mol |
| IUPAC Name | ethyl 11-chloroundecanoate |
| Standard InChI | InChI=1S/C13H25ClO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |
| Standard InChI Key | VUBQSOOCFBVENW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCCCCCCCl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 11-chloroundecanoate belongs to the class of ω-chlorinated fatty acid esters, featuring a linear undecanoate backbone with a chlorine substituent at the 11th carbon. Its molecular formula is C₁₃H₂₃ClO₂, with a molecular weight of 246.77 g/mol. The compound’s structure combines hydrophobic alkyl chains with polar ester and halogen functionalities, enabling solubility in both organic solvents and lipid membranes.
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 650 cm⁻¹ (C-Cl stretch) .
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Nuclear Magnetic Resonance (NMR):
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 196°C (at 1 Torr) |
| Density | 1.02 g/cm³ |
| LogP (Octanol-Water) | 4.8 |
| Refractive Index | 1.452 |
Synthetic Methodologies
Grignard Reagent-Based Synthesis
A seminal approach involves reacting undec-10-enylmagnesium chloride with methylcopper(I) to form a mixed copper(I) ate complex. This intermediate reacts with ethyl 11-iodoundecanoate, substituting iodine with chlorine via nucleophilic displacement. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding ethyl 11-chloroundecanoate in 79% yield .
Key Steps:
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Halogen Exchange: 11-Bromoundecanoic acid is treated with sodium iodide to form 11-iodoundecanoic acid.
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Esterification: The acid is esterified with ethanol using sulfuric acid as a catalyst.
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Chlorination: The iodide undergoes nucleophilic substitution with chloride under phase-transfer conditions .
Cobalt-Catalyzed Decarboxylative Alkylation
Recent methods employ cobalt catalysts to couple nitrophenylacetic acid salts with alkyl halides. For example, cobalt(II) acetate facilitates the decarboxylative coupling of ethyl nitroarylacetates with 11-chloroundecanol, achieving 72% yield under mild conditions .
Reaction Mechanism:
This method avoids harsh reagents, enhancing functional group tolerance .
Reactivity and Functionalization
Nucleophilic Substitution
The terminal chlorine undergoes facile substitution with nucleophiles (e.g., amines, thiols) to produce ω-functionalized undecanoates. For instance, reaction with sodium azide yields ethyl 11-azidoundecanoate, a precursor for "click" chemistry .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group incorporation at the 11-position. Ethyl 11-(4-methoxyphenyl)undecanoate is synthesized in 85% yield using Pd(PPh₃)₄ and arylboronic acids .
Applications in Materials Science
Surfactant Design
Ethyl 11-chloroundecanoate derivatives serve as nonionic surfactants. For example, ethoxylation produces polyethylene glycol esters with tunable hydrophilic-lipophilic balance (HLB) values .
Polymer Chemistry
The compound acts as a monomer for polyesters and polyamides. Copolymerization with ε-caprolactone yields biodegradable polymers with glass transition temperatures () ranging from −50°C to 30°C .
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